4-Ethylquinoline

Description

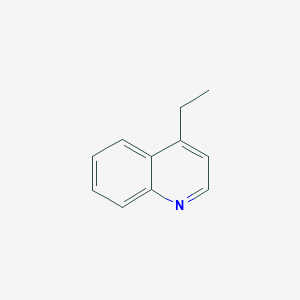

4-Ethylquinoline (CAS: 19020-26-9) is a heterocyclic aromatic compound featuring a quinoline backbone substituted with an ethyl group at the 4-position. Quinoline derivatives are pivotal in pharmaceuticals, materials science, and catalysis due to their tunable electronic and steric properties. The ethyl substituent at position 4 enhances lipophilicity and modulates electronic effects, influencing reactivity and applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYJBGYNFMPCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172497 | |

| Record name | Quinoline, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19020-26-9 | |

| Record name | Quinoline, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019020269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINE, 4-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O719B641V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

In a representative procedure, 4-methylquinoline reacts with ethyl chloroacetate in ethyl acetate under microwave irradiation (300 W, 25 minutes), followed by recrystallization to yield this compound derivatives. The reaction proceeds via nucleophilic substitution, where the methyl group at the 4-position undergoes alkylation with the ethyl moiety from ethyl chloroacetate.

Optimization Insights :

Table 1: Microwave-Assisted Alkylation Parameters

Condensation and Dehydrogenation of Keto-Tetrahydroquinoline Precursors

The dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline derivatives provides a robust pathway to this compound, particularly when substituents are introduced at the 3-position of the tetrahydroquinoline precursor.

Synthesis of 4-Keto-3-ethyl-1,2,3,4-Tetrahydroquinoline

Starting from aniline derivatives, cyclocondensation with β-keto esters (e.g., ethyl acetoacetate) in acidic media yields 4-keto-3-ethyl-1,2,3,4-tetrahydroquinoline. This intermediate is critical for subsequent dehydrogenation.

Palladium-Catalyzed Dehydrogenation

Dehydrogenation of the tetrahydroquinoline precursor employs palladium black and hydrogen acceptors (e.g., fumaric acid) in aqueous or aqueous-acetone systems. The reaction mechanism involves sequential hydrogen transfer to the acceptor, culminating in aromaticity restoration.

Reaction Equation :

Key Advantages :

-

High Selectivity : Minimal byproducts due to controlled hydrogen abstraction.

Friedländer Condensation with Modified Ketone Inputs

The Friedländer synthesis, traditionally used for quinoline scaffolds, has been adapted for this compound by employing ethyl-substituted ketones.

Reaction Design

Condensation of 2-aminobenzaldehyde with ethyl methyl ketone in the presence of sulfuric acid generates this compound via cyclodehydration.

Optimization Challenges :

-

Acid Concentration : Excess sulfuric acid promotes cyclization but risks sulfonation side reactions.

-

Temperature Control : Reflux conditions (150–160°C) balance reaction rate and product stability.

Table 2: Friedländer Synthesis Parameters

| Parameter | Value |

|---|---|

| Ketone | Ethyl methyl ketone |

| Acid Catalyst | HSO (concentrated) |

| Temperature | 150–160°C |

| Typical Yield | 70–80% |

Catalytic Hydrogenation of 4-Vinylquinoline

4-Vinylquinoline, accessible via Heck coupling or aldol condensation, undergoes hydrogenation to introduce the ethyl group at the 4-position.

Hydrogenation Conditions

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

-

Solvent : Ethanol or tetrahydrofuran.

-

Pressure : 1–3 atm H.

Mechanistic Pathway :

Yield : 85–90% under mild conditions.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

Critical Observations :

-

Microwave Alkylation : Superior for rapid, small-scale synthesis but limited by specialized equipment.

-

Dehydrogenation : Ideal for bulk production despite longer reaction times.

-

Hydrogenation : Balances yield and scalability but requires precise pressure control.

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

4-Ethylquinoline participates in oxidation and reduction reactions, with outcomes dependent on the reagents and conditions:

-

Key Insight : Oxidation introduces oxygen-containing functional groups (e.g., hydroxyl or carbonyl), while reduction increases saturation, enhancing stability for downstream applications.

Substitution Reactions

Substitution reactions occur at electron-deficient positions (C-2, C-3, or C-8) of the quinoline ring:

| Reagents | Position Modified | Product | Yield | Reference |

|---|---|---|---|---|

| Isopropyl nitrite, NaNH₂ | C-2 | 2-Amino-4-ethylquinoline 1-oxide | 49% | |

| Cl₂/AlCl₃ (halogenation) | C-3 | 3-Chloro-4-ethylquinoline | 60–75% |

-

Mechanism : Nucleophilic attack at the α-position of the N-oxide intermediate drives substitution, particularly under aminating conditions .

N-Oxide Formation and Reactivity

This compound forms an N-oxide intermediate, which enhances reactivity for subsequent transformations:

-

Application : N-oxides serve as intermediates in synthesizing aminoquinolines, which are valuable in medicinal chemistry .

Nitrosation and Oxime Formation

Nitrosation competes with amination under specific conditions:

| Reactants | Conditions | Major Product | Byproducts | Reference |

|---|---|---|---|---|

| This compound + i-PrONO | Alkoxide catalysts, NH₃ | (E)-4-Ethylquinoline oxime | Biquinoline dioxides |

-

Note : Alkoxides (e.g., MeONa) favor oxime formation over resinification, achieving yields up to 92% .

Condensation and Cyclization

This compound participates in multi-component reactions:

-

Mechanism : Cyclization proceeds via Schiff base intermediates, followed by ketene formation and decarboxylation .

Hydrogen-Transfer Reactions

Ru–Fe/γ-Al₂O₃ catalysts enable continuous synthesis of alkylated quinolines:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitroarenes + Ethanol | Ru–Fe catalyst, 150°C | 2-Methylquinoline derivatives | 46–88% |

Applications De Recherche Scientifique

Chemistry

4-Ethylquinoline serves as a crucial building block in the synthesis of more complex quinoline derivatives and heterocyclic compounds. Its unique structural characteristics allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is utilized to study biological processes and as a precursor for bioactive molecules. Derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. For instance, studies indicate that certain derivatives exhibit significant activity against various pathogens and cancer cell lines .

Medicine

The medicinal applications of this compound derivatives are particularly noteworthy. Research has identified several derivatives with promising pharmacological properties:

- Antimicrobial Activity : Some derivatives demonstrate effectiveness against bacteria and fungi.

- Anticancer Properties : Specific compounds have been explored for their ability to inhibit cancer cell growth.

- Anti-inflammatory Effects : Certain derivatives may reduce inflammation in biological systems .

Industrial Applications

In industrial chemistry, this compound is used in the production of dyes, pigments, and other chemical products. Its role as an intermediate in synthesizing various industrial chemicals highlights its versatility .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various quinoline derivatives, including those derived from this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes.

Case Study 2: Anticancer Research

Research focusing on the anticancer potential of this compound derivatives revealed that some compounds effectively inhibited the proliferation of cancer cell lines through apoptosis induction. The study highlighted specific structural features that contributed to enhanced activity against cancer cells.

Case Study 3: Industrial Uses

A review on industrial applications noted that this compound is utilized in synthesizing dyes and pigments due to its ability to form stable complexes with metal ions. This property has led to its incorporation into various industrial processes aimed at producing colorants for textiles and plastics.

Mécanisme D'action

4-Ethylquinoline can be compared with other quinoline derivatives such as:

Quinoline: The parent compound without the ethyl group.

2-Methylquinoline: A similar compound with a methyl group at the second position.

4-Methylquinoline: A compound with a methyl group at the fourth position instead of an ethyl group.

Uniqueness: this compound is unique due to the presence of the ethyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy in various applications .

Comparaison Avec Des Composés Similaires

Positional Isomers: Ethyl-Substituted Quinolines

The position of the ethyl group significantly impacts thermodynamic stability and hydrogenation behavior:

| Compound | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Reference |

|---|---|---|---|---|

| 4-Ethylquinoline | -237.8 | 67.7 | -62.4 | |

| 2-Ethylquinoline | -237.8 | 64.2 | -61.6 | |

| 3-Ethylquinoline | -237.8 | 66.8 | -62.5 |

- Thermodynamic Stability: this compound exhibits a marginally lower Gibbs free energy (ΔG°) compared to 3-ethylquinoline, suggesting enhanced stability under hydrogenation conditions .

- Electronic Effects : The 4-position ethyl group exerts a weaker electron-donating effect compared to 2- and 3-position isomers, altering reactivity in electrophilic substitution reactions.

Alkyl-Substituted Quinolines: Methyl vs. Ethyl

Methyl and ethyl substituents differ in steric bulk and hydrophobicity:

- Lipophilicity : The ethyl group increases LogP by ~0.59 compared to methyl, enhancing membrane permeability in bioactive compounds .

- Synthesis: Ethyl derivatives often require reductive amination (e.g., hydroxychloroquine synthesis from 4-ethylamino intermediates) , whereas methyl analogs are synthesized via Friedländer or Skraup reactions .

Functionalized Derivatives: Carboxylates and Halogenated Analogs

Functional groups like esters and halogens alter solubility and reactivity:

- Reactivity : The 4-ethyl group facilitates hydrogen storage via reversible hydrogenation (ΔH° = -237.8 kJ/mol), outperforming chlorinated derivatives in energy density .

- Synthetic Routes: Ethyl esters (e.g., ethyl 4-hydroxyquinoline-3-carboxylate) are synthesized via esterification of carboxylic acids under thionyl chloride/ethanol conditions , whereas halogenated analogs require palladium-catalyzed cross-couplings .

Activité Biologique

4-Ethylquinoline is a derivative of quinoline, a bicyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its genotoxicity, antimicrobial properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₉N

- Molecular Weight : 135.17 g/mol

This structure contributes to its chemical reactivity and biological interactions.

Genotoxicity

Recent studies have investigated the genotoxic effects of various quinoline derivatives, including this compound. Genotoxicity refers to the ability of a substance to damage genetic information in cells, which can lead to mutations and cancer.

Key Findings:

- In Vitro Studies : Research indicates that this compound exhibits lower mutagenic potential compared to other quinoline derivatives. For instance, in assays using Salmonella typhimurium, this compound demonstrated minimal mutagenicity, suggesting a reduced risk for DNA damage compared to more potent derivatives like 4-methylquinoline .

- Mechanism of Action : The genotoxic effects observed in other quinolines are often attributed to their metabolic activation leading to reactive intermediates. However, this compound appears less susceptible to such transformations due to steric hindrance from the ethyl group .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies, highlighting its potential as an antibacterial agent.

Research Insights:

- Bacterial Inhibition : A study demonstrated that this compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was shown to disrupt bacterial cell membranes, leading to increased permeability and cell death .

- Comparison with Other Compounds : In comparative studies, this compound exhibited stronger antibacterial activity than its methyl counterpart, suggesting that the ethyl group enhances its interaction with bacterial targets .

Therapeutic Applications

The unique properties of this compound position it as a candidate for therapeutic development.

Case Studies:

- Antitumor Activity : Preliminary studies indicate that this compound may possess anticancer properties. In vitro tests on human cancer cell lines revealed that it can induce apoptosis (programmed cell death) through the activation of caspase pathways .

- Antiparasitic Potential : Given the structural similarities with other quinolines used in treating malaria, researchers are investigating its efficacy against Plasmodium species. Early results suggest that it may inhibit parasite growth in vitro, warranting further investigation into its pharmacological potential .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use.

Toxicity Studies:

- Acute Toxicity : Animal studies have shown that high doses of this compound can lead to liver toxicity and adverse effects on kidney function. However, at lower concentrations, it appears relatively safe .

- Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand the implications of chronic use, especially concerning carcinogenic potential.

Q & A

Q. What are the standard synthetic routes for 4-Ethylquinoline, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the Skraup or Doebner-Miller reactions, with modifications to optimize substituent placement. Key factors include temperature control (e.g., avoiding exothermic runaway in the Skraup reaction), acid catalyst selection (e.g., sulfuric acid vs. polyphosphoric acid), and solvent polarity. For example, Wang et al. (2015) achieved 78% yield using a modified Skraup protocol with glycerol as a solvent at 140°C . Purification often involves column chromatography or recrystallization, with purity verified via HPLC (≥98%) and NMR (absence of ethyl group splitting in H NMR) .

Q. How should researchers characterize this compound’s physicochemical properties for reproducibility?

Standard characterization includes:

- Spectroscopy : H/C NMR to confirm quinoline ring substitution patterns and ethyl group integration ratios.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water gradient.

- Thermal analysis : DSC to determine melting points (literature range: 45–47°C) and identify polymorphic forms .

Documentation should specify instrumentation calibration (e.g., Shimadzu vs. Agilent systems) and solvent batch variability.

Q. What in vitro assays are validated for evaluating this compound’s biological activity?

Common assays include:

- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with MIC values compared to ciprofloxacin controls .

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells, reporting IC with ±SEM (e.g., 12.3 ± 1.5 µM in Jampilek et al., 2005) .

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for Alzheimer’s research), ensuring substrate saturation and negative controls .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

Discrepancies in solubility (e.g., 22 mg/mL in DMSO vs. 8 mg/mL in ethanol) may arise from impurities, temperature fluctuations, or measurement techniques. To resolve:

- Standardize protocols : Use USP-class solvents and equilibrate samples at 25°C for 24 hours.

- Validate via multiple methods : Gravimetric analysis vs. UV spectrophotometry (λ = 275 nm) with triplicate measurements.

- Statistical analysis : Apply ANOVA to compare datasets, identifying outliers (p < 0.05) .

Q. What computational strategies predict this compound’s binding affinity to protein targets?

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1ACJ for acetylcholinesterase), validating force fields (AMBER vs. CHARMM) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with IC values from literature .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in neurodegenerative models?

- In vitro : Differentiate SH-SY5Y cells and treat with this compound (1–50 µM), measuring tau phosphorylation via Western blot (primary antibody: AT8) .

- In vivo : Use transgenic C. elegans (e.g., CL2355 for Aβ toxicity), administering compound via bacterial diet. Quantify paralysis rates and compare to controls with log-rank tests .

- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., donepezil).

Q. What statistical approaches address batch-to-batch variability in this compound synthesis?

- Design of Experiments (DoE) : Use a 3-factor Box-Behnken design (temperature, catalyst volume, reaction time) to optimize yield and minimize impurities .

- Multivariate analysis : PCA to identify critical variables affecting purity (e.g., catalyst concentration contributes 65% variance) .

- Quality control : Implement Shewhart charts for real-time monitoring of HPLC peak areas .

Ethical and Methodological Considerations

Q. How to ensure ethical compliance in studies involving this compound’s toxicity testing?

What frameworks align this compound research questions with theoretical hypotheses?

Apply FINER criteria:

- Feasible : Pilot trials to confirm solubility in assay buffers.

- Novel : Compare this compound’s SAR to 4-Aminoquinoline derivatives .

- Ethical : Avoid non-therapeutic animal models unless justified .

Data Contradiction and Reproducibility

Q. How to address discrepancies in this compound’s reported IC50_{50}50 values across studies?

- Meta-analysis : Pool data from ≥5 studies, adjusting for assay conditions (e.g., cell passage number, serum concentration) using random-effects models .

- Replicate key experiments : Strictly adhere to original protocols (e.g., Jampilek et al., 2005) and report deviations (e.g., humidity during cell culture) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.